Product packaging for 3-Methoxyaegeline(Cat. No.:CAS No. 865276-19-3)

3-Methoxyaegeline

Cat. No.: B2562275
CAS No.: 865276-19-3
M. Wt: 327.38
InChI Key: WGKQCEVFQJZYNY-DHZHZOJOSA-N
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Description

3-Methoxyaegeline is a polyunsaturated alkamide, a class of compounds recognized for their pungent taste and physiological effects such as numbing and salivation . This specific compound is a natural product isolated from the leaves of the plant Zanthoxylum syncarpum . It was first documented in scientific literature in 2005 . As a member of the alkamide family, it is of significant interest in natural product research and phytochemistry for studying the bioactive constituents of plants, particularly within the Rutaceae family . Researchers can utilize this compound as a standard for analytical purposes, including the identification and quantification of active ingredients in botanical extracts. Its potential biological activities and precise mechanism of action are areas of ongoing scientific investigation. This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO4 B2562275 3-Methoxyaegeline CAS No. 865276-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-23-17-10-9-15(12-18(17)24-2)16(21)13-20-19(22)11-8-14-6-4-3-5-7-14/h3-12,16,21H,13H2,1-2H3,(H,20,22)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKQCEVFQJZYNY-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Abundance and Isolation Methodologies of 3 Methoxyaegeline

Phytochemical Sourcing and Botanical Origins

The discovery and subsequent study of 3-Methoxyaegeline are intrinsically linked to the field of phytochemistry, the study of chemicals derived from plants. Researchers have identified this compound in a select number of plant species, highlighting the specificity of its natural occurrence.

Zanthoxylum syncarpum as a Primary Isolate Source

Zanthoxylum syncarpum, a species belonging to the Rutaceae family, is a notable primary source from which this compound has been isolated. epdf.pubnih.gov This plant, found in regions of Venezuela, has been the subject of phytochemical investigations that have led to the identification of various natural products, including this compound from its leaves. epdf.pubnih.gov The initial isolation from this species was a crucial step in the characterization of the compound. Further studies on Zanthoxylum syncarpum have also led to the isolation of other related compounds, such as 3-methoxy-7-acetylaegeline. nih.govethernet.edu.et

Presence and Identification in Oxytropis microphylla Extracts

Chromatographic and Extraction Techniques for Natural Product Isolation

The process of isolating a specific compound like this compound from a complex plant matrix is a multi-step procedure that relies on sophisticated extraction and chromatographic techniques. The goal is to separate the target molecule from hundreds of other compounds present in the plant material.

Solvent-Based Extraction Optimization

The initial step in isolating natural products is typically solvent extraction. The choice of solvent is critical and is based on the polarity of the target compound. For alkamides like this compound, a mixture of solvents is often employed to efficiently extract the compound from the plant material. For instance, in the investigation of Zanthoxylum gilletii, a related species, a 50% methanol (B129727) in dichloromethane (B109758) mixture was used for the initial extraction. uonbi.ac.ke

The optimization of solvent extraction involves considering several factors to maximize the yield and purity of the target compound. These parameters include:

Solvent Type and Concentration: Different solvents or combinations of solvents will have varying efficiencies in extracting specific compounds. openresearchafrica.org Ethanol and methanol, often mixed with water, are common choices for extracting polar to moderately polar compounds. openresearchafrica.orgmdpi.com

Temperature: Higher temperatures can increase extraction efficiency, but excessive heat may degrade thermally sensitive compounds. sciforum.net

Extraction Time: A longer extraction time can lead to a higher yield, but there is often a point of diminishing returns. frontiersin.org

Solid-to-Liquid Ratio: The ratio of the plant material to the solvent volume can significantly impact the extraction efficiency. frontiersin.org

pH: The pH of the extraction solvent can influence the solubility and stability of the target compound. openresearchafrica.org

Response surface methodology (RSM) is a statistical approach that can be used to optimize these extraction parameters simultaneously, leading to the most efficient extraction process. sciforum.netfrontiersin.org

Advanced Chromatographic Separation Strategies (e.g., preparative HPLC)

Following the initial extraction, the crude extract contains a multitude of compounds. To isolate this compound, advanced chromatographic techniques are necessary. Preparative High-Performance Liquid Chromatography (preparative HPLC) is a powerful tool for this purpose. kromasil.comlabcompare.com

Preparative HPLC operates on the same principles as analytical HPLC but is designed to handle larger sample loads to isolate and collect purified components. rssl.com The process involves:

Method Development: An analytical HPLC method is first developed to achieve good separation of the target compound from other components in the extract. kromasil.com This involves selecting the appropriate column (e.g., C18 for reversed-phase chromatography) and mobile phase (a mixture of solvents like acetonitrile (B52724) or methanol and water). labcompare.com

Scale-Up: The analytical method is then scaled up for preparative HPLC. This involves using a larger column and a higher flow rate to accommodate a larger injection volume of the crude extract. rssl.com

Fraction Collection: As the separated compounds elute from the column, a fraction collector is used to collect the portion containing the purified this compound. wiley.com

The purity of the collected fractions is then typically confirmed using analytical HPLC or other spectroscopic methods. wiley.com

Structural Characterization and Elucidation of 3 Methoxyaegeline

Advanced Spectroscopic and Spectrometric Approaches

The structural elucidation of natural products like 3-Methoxyaegeline relies on the application of several key spectroscopic and spectrometric methods. Each technique provides unique and complementary information that, when combined, allows for an unambiguous determination of the molecule's complex structure.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of individual protons and carbon atoms, respectively.

In the case of this compound, the ¹H NMR spectrum would reveal distinct signals for aromatic protons, protons adjacent to the amide and ether functionalities, and those on the aliphatic chain. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each proton, while the coupling constants (J), measured in Hertz (Hz), provide information about the connectivity of neighboring protons.

Illustrative ¹H NMR Data for this compound:

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.20-6.80m-Aromatic Protons
6.55d15.5Vinylic Proton
6.20dt15.5, 6.0Vinylic Proton
5.90t5.5NH
4.25t7.0O-CH₂
3.85s-OCH₃
3.60q6.0, 5.5N-CH₂
2.80t7.0Ar-CH₂

Illustrative ¹³C NMR Data for this compound:

Chemical Shift (δ) ppmAssignment
167.5C=O (Amide)
158.0Aromatic C-O
149.0Aromatic C-O
141.0Vinylic CH
132.0-110.0Aromatic CH
125.0Vinylic CH
69.0O-CH₂
55.9OCH₃
41.0N-CH₂
35.0Ar-CH₂

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns. raco.cat For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which in turn allows for the calculation of its unique molecular formula, C₁₉H₂₁NO₄. sigmaaldrich.com

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques used to generate the molecular ion (M⁺) and its fragments. The fragmentation pattern observed in the mass spectrum is a characteristic fingerprint of the molecule and provides valuable clues about its structure. The fragmentation of this compound would be expected to occur at the weaker bonds, such as the amide linkage and the ether bonds, as well as cleavage of the side chains. The McLafferty rearrangement is a common fragmentation pathway for carbonyl compounds and could also be observed. libretexts.org

Expected Fragmentation Pattern of this compound in MS/MS:

m/z (mass-to-charge ratio)Fragment LostProposed Fragment Structure
327-[M]⁺ (Molecular Ion)
177C₉H₉O₂[C₁₀H₁₂NO₂]⁺
150C₁₀H₁₁NO₂[C₉H₁₀O₂]⁺
135C₁₀H₁₂NO₃[C₉H₉O]⁺
121C₈H₈O[C₁₁H₁₃NO₃]⁺

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. libretexts.organton-paar.com To perform this analysis, a high-quality single crystal of this compound would be required. anton-paar.com

Confirmation of Chemical Connectivity and Stereochemical Assignment

The culmination of data from NMR spectroscopy, mass spectrometry, and X-ray crystallography provides a complete and unambiguous structural assignment for this compound. The NMR data establishes the carbon-hydrogen framework and the connectivity of the atoms. Mass spectrometry confirms the molecular formula and provides corroborating evidence for the proposed structure through its fragmentation pattern. Finally, X-ray crystallography provides the ultimate proof of the three-dimensional structure, including the absolute stereochemistry. The collective evidence from these techniques leaves no ambiguity in the final structural assignment of this compound.

Biosynthetic Pathways and Biotransformation of 3 Methoxyaegeline

Elucidation of Precursor Molecules and Enzymatic Steps in Biosynthesis

The molecular structure of 3-Methoxyaegeline, N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenyl-2-propenamide, suggests a convergent biosynthesis from two primary precursor molecules: a cinnamic acid derivative and a phenylethylamine derivative.

Precursor Molecules:

Cinnamic Acid: Derived from the aromatic amino acid L-phenylalanine through the phenylpropanoid pathway.

Tyramine (B21549): Derived from the aromatic amino acid L-tyrosine. The 4-hydroxyl group of tyramine is the likely site for the subsequent methoxylation that characterizes this compound.

Proposed Enzymatic Steps:

The biosynthesis is thought to proceed through a series of enzymatic reactions, as detailed in the table below.

StepReactionPrecursor(s)ProductPutative Enzyme Class
1 Deamination of L-phenylalanineL-Phenylalaninetrans-Cinnamic acidPhenylalanine Ammonia-Lyase (PAL)
2 Activation of trans-cinnamic acidtrans-Cinnamic acid, Coenzyme ACinnamoyl-CoA4-Coumarate-CoA Ligase (4CL) or similar ligase
3 Decarboxylation of L-tyrosineL-TyrosineTyramineTyrosine Decarboxylase (TyDC)
4 Hydroxylation of Tyramine (alternative to step 3 if starting from a different precursor)Aromatic precursor4-Hydroxyphenylethylamine (Tyramine)Cytochrome P450 monooxygenase
5 O-Methylation of the hydroxyl groupTyramine, S-Adenosyl methionine (SAM)4-MethoxyphenylethylamineO-Methyltransferase (OMT)
6 Amide bond formationCinnamoyl-CoA, 4-MethoxyphenylethylamineN-(4-methoxyphenylethyl)cinnamamideN-acyltransferase (NAT) or a similar enzyme
7 Hydroxylation of the ethylamine (B1201723) side chainN-(4-methoxyphenylethyl)cinnamamideThis compoundCytochrome P450 monooxygenase or a dioxygenase

Detailed Research Findings:

The initial step, the conversion of L-phenylalanine to trans-cinnamic acid, is a well-established entry point into the phenylpropanoid pathway in plants, catalyzed by Phenylalanine Ammonia-Lyase (PAL) ijcmas.com. The subsequent activation of cinnamic acid to its Coenzyme A thioester is a critical step for its participation in further biosynthetic reactions and is catalyzed by enzymes such as 4-Coumarate-CoA Ligase (4CL) researchgate.netresearchgate.net.

The formation of the phenylethylamine moiety is likely derived from L-tyrosine via decarboxylation by a Tyrosine Decarboxylase (TyDC) to yield tyramine. The characteristic methoxy (B1213986) group of this compound is likely introduced by an O-methyltransferase (OMT) that utilizes S-adenosyl methionine (SAM) as a methyl donor to methylate the hydroxyl group of a tyramine-like precursor. The condensation of the activated cinnamic acid (Cinnamoyl-CoA) and the methoxylated phenylethylamine derivative is proposed to be catalyzed by an N-acyltransferase, forming the characteristic amide bond of the aegeline (B1664389) scaffold. The final hydroxylation step on the ethylamine side chain would then yield this compound.

Genomic and Proteomic Approaches to Biosynthetic Enzyme Identification

Direct experimental identification of the enzymes involved in this compound biosynthesis is an area of ongoing research. Modern genomic and proteomic techniques offer powerful tools for discovering the specific genes and proteins responsible for this pathway in Aegle marmelos.

Genomic Approaches:

Transcriptome analysis of Aegle marmelos leaves and fruit has provided a valuable resource for identifying candidate genes involved in secondary metabolism nih.govnih.govresearchgate.netwikipedia.org. Several studies have reported the de novo assembly of the A. marmelos transcriptome, leading to the identification of thousands of unigenes. Within these datasets, transcripts encoding for key enzyme families implicated in alkaloid biosynthesis have been found.

Enzyme FamilyNumber of Transcripts Identified in A. marmelos Leaf TranscriptomePotential Role in this compound Biosynthesis
Cytochrome P450s (CYPs)482Hydroxylation of the phenylethylamine precursor and the final hydroxylation step to form this compound.
Glucosyltransferases (GTs)314Potential role in the biotransformation and storage of this compound and its precursors.

The identification of numerous cytochrome P450 transcripts is particularly noteworthy, as these enzymes are frequently involved in the hydroxylation and other modifications of alkaloid skeletons nih.govnih.gov. Future research will likely involve functional characterization of these candidate genes, for example, through expression in heterologous systems like yeast or E. coli, to confirm their enzymatic activity and role in the this compound biosynthetic pathway.

Proteomic Approaches:

Proteomic analysis of Aegle marmelos tissues, particularly those where this compound accumulates, can identify the proteins that are actively expressed. By comparing the proteomes of high- and low-producing plant lines or tissues at different developmental stages, researchers can identify enzymes whose expression correlates with this compound production. Techniques such as 2D-gel electrophoresis followed by mass spectrometry (MALDI-TOF or LC-MS/MS) can be used to identify these differentially expressed proteins.

Metabolic Fate and Biotransformation Products in Biological Systems

The metabolic fate of this compound in biological systems, such as in humans or other mammals, has not been extensively studied. However, based on the metabolism of other plant-derived alkaloids and xenobiotics, several biotransformation pathways can be predicted. The primary goal of drug metabolism is to increase the water solubility of compounds to facilitate their excretion.

Phase I and Phase II Metabolism:

Xenobiotic metabolism is typically divided into Phase I (functionalization) and Phase II (conjugation) reactions. A study on the effect of Aegle marmelos leaf extract on biotransformation enzyme systems in mice showed that it can induce both Phase I and Phase II enzymes, suggesting that the constituents of the extract, which would include this compound, are substrates for these enzymes nih.gov.

Potential Biotransformation Reactions:

Glucuronidation: This is a common Phase II conjugation reaction for compounds containing hydroxyl groups. The hydroxyl group on the ethylamine side chain of this compound is a likely site for glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This would result in the formation of a more water-soluble glucuronide conjugate that can be readily excreted in urine or bile nih.govwikipedia.orgnih.gov. The transcriptome of Aegle marmelos has been shown to contain a large number of glucosyltransferase transcripts, which, while involved in plant metabolism, highlights the genetic basis for such conjugation reactions nih.govnih.gov.

Sulfation: Another important Phase II conjugation reaction is sulfation, catalyzed by sulfotransferases (SULTs). The hydroxyl group of this compound could also be a substrate for sulfation, leading to the formation of a sulfate (B86663) conjugate nih.gov.

O-Demethylation: The methoxy group on the phenyl ring could be a target for O-demethylation by cytochrome P450 enzymes, a Phase I reaction. This would produce a hydroxylated metabolite, which could then undergo subsequent glucuronidation or sulfation.

The table below summarizes the potential biotransformation products of this compound.

Biotransformation ReactionPotential MetaboliteEnzyme Family
GlucuronidationThis compound-O-glucuronideUDP-glucuronosyltransferases (UGTs)
SulfationThis compound-O-sulfateSulfotransferases (SULTs)
O-DemethylationN-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-phenyl-2-propenamideCytochrome P450s (CYPs)

It is important to note that these are predicted metabolic pathways, and further in vivo and in vitro studies are required to confirm the actual metabolic fate and biotransformation products of this compound.

Synthetic Chemistry and Derivatization of 3 Methoxyaegeline

Total Synthesis Strategies for the Aegeline (B1664389) Core Structure

The total synthesis of the aegeline core structure, a chiral β-hydroxyamide, is a key challenge for organic chemists. The primary goals of any synthetic route are to efficiently construct the characteristic amide bond and to precisely control the stereochemistry at the single chiral center, which is typically the (R)-configuration in the natural product.

Early work established the constitution and stereochemistry of aegeline, laying the groundwork for synthetic efforts. capes.gov.bracs.org Modern strategies often focus on creating the crucial carbon-nitrogen (C-N) amide bond and installing the hydroxyl group with the correct spatial orientation. researchgate.net

One notable approach involves an asymmetric synthesis strategy that utilizes the Sharpless asymmetric dihydroxylation as the key step to introduce the necessary chirality. researchgate.net This method allows for the creation of the specific (R)-enantiomer from a prochiral olefin precursor. Another successful strategy begins with enantiomerically pure chiral β-hydroxyamides, which serve as foundational building blocks for constructing the final (R)-(-)-aegeline molecule. researchgate.net These methods often involve multiple steps, including protection of functional groups, activation of carboxylic acids for amide coupling, and final deprotection to yield the target molecule. The development of practical and simple catalytic systems, for instance, for the hydration of nitriles to amides, represents an ongoing effort to improve the efficiency of such syntheses. researchgate.net

Semisynthetic Approaches to 3-Methoxyaegeline Analogs

This compound is a naturally occurring alkaloid found in the Bael tree (Aegle marmelos). researchgate.netresearchgate.netsemanticscholar.org This natural abundance provides a direct route for the creation of novel analogs through semisynthesis. This approach involves isolating the parent compound from the plant material and then using chemical reactions to modify specific parts of the molecule.

The process typically begins with the extraction of phytochemicals from the leaves, bark, or fruit of Aegle marmelos using solvents. bbrc.inbiochemjournal.com Following extraction, chromatographic techniques are used to isolate pure this compound. The isolated compound possesses two primary reactive sites for chemical modification: a secondary amine and a secondary alcohol (hydroxyl group). These functional groups can be targeted to create a diverse library of analogs. For example, the amine can be acylated or alkylated, while the hydroxyl group can be esterified or etherified. This semisynthetic strategy is often more efficient than total synthesis for producing a range of derivatives for structure-activity relationship studies.

Design and Chemical Synthesis of Functionalized Derivatives

The chemical derivatization of this compound is primarily aimed at exploring its structure-activity relationships (SAR). researchgate.netnih.gov By systematically modifying the structure and evaluating the biological effects of these changes, researchers can identify key molecular features responsible for its activity and potentially develop analogs with enhanced potency or selectivity. researchgate.netmdpi.com

Acetylation is a common modification in medicinal chemistry. The synthesis of 7-acetyl-3-methoxyaegeline, an N-acetylated derivative, can be achieved through standard acylation procedures. This typically involves reacting this compound with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine). The base neutralizes the acidic byproduct (HCl or acetic acid) generated during the reaction. The primary challenge is achieving regioselectivity, as the hydroxyl group could also be acetylated. Controlling reaction conditions, such as temperature and the stoichiometry of the reagents, is crucial to favor N-acylation over O-acylation.

Similar to acetylation, the synthesis of cinnamoylated analogs involves the acylation of the secondary amine. To produce 3-methoxy-7-cinnamoylaegeline, the parent compound is reacted with cinnamoyl chloride. The reaction is typically carried out in an aprotic solvent with a suitable base to drive the reaction to completion. The cinnamoyl group introduces a larger, more rigid, and electronically different substituent compared to the acetyl group, which can significantly impact the molecule's interaction with biological targets.

To build a comprehensive SAR profile, a wide array of ester and amide analogs are synthesized. rsc.org This involves reacting this compound with a diverse collection of acyl chlorides or carboxylic acids (activated with coupling agents). These acyl groups can be varied in terms of:

Size and Steric Bulk: From small groups like formyl to large, bulky groups like pivaloyl.

Electronic Properties: Incorporating electron-withdrawing groups (e.g., trifluoroacetyl, nitrobenzoyl) or electron-donating groups (e.g., methoxybenzoyl).

Lipophilicity: Using long alkyl chains (e.g., stearoyl) to increase fat solubility.

The resulting library of compounds is then tested in biological assays. The data generated helps to map which properties are favorable for activity. For instance, preliminary SAR studies on similar alkaloids suggest that the nature of the substituent on the nitrogen atom can be favorable for certain biological activities. researchgate.net

Table 1: Representative Structure-Activity Relationship (SAR) Data for Hypothetical this compound Analogs Note: This table is illustrative, based on common SAR principles, and does not represent experimentally verified data for these specific compounds.

Compound R Group (at position 7-N) R Group Property Hypothetical Relative Activity (%)
This compound -H (Reference) 100
5.3.1 Analog -C(O)CH₃ Small, neutral 120
5.3.2 Analog -C(O)CH=CH-Ph Large, hydrophobic 150
SAR Analog A -C(O)CF₃ Electron-withdrawing 80
SAR Analog B -C(O)C(CH₃)₃ Bulky, lipophilic 95
SAR Analog C -C(O)-(CH₂)₁₆CH₃ Very lipophilic 50

Regioselective and Stereoselective Synthetic Methodologies

High levels of selectivity are paramount in the synthesis of this compound and its derivatives to ensure the production of a single, well-defined chemical entity.

Stereoselectivity: The aegeline core contains a single stereocenter at the carbon bearing the hydroxyl group. A non-stereoselective synthesis would produce a 50:50 mixture of two enantiomers (R and S), which may have different biological activities and would be difficult to separate. Therefore, stereoselective methods, such as the Sharpless asymmetric dihydroxylation or the use of chiral starting materials, are essential to exclusively produce the desired (R)-enantiomer. researchgate.net

Regioselectivity: This refers to the control of reactivity at different positions in a molecule. This compound has two primary nucleophilic sites: the secondary amine (N-7) and the secondary alcohol (C-1'). When synthesizing derivatives via acylation, the reaction could potentially occur at either site. Achieving regioselectivity—for example, exclusively forming the N-acyl derivative without touching the O-hydroxyl group—is critical. rsc.orgresearchgate.net This can be accomplished by:

Protecting Groups: Temporarily "blocking" the hydroxyl group with a chemical protecting group (e.g., a silyl (B83357) ether), performing the N-acylation, and then removing the protecting group.

Catalyst Control: Using specific catalysts that favor reaction at one site over another. For example, some enzymes like lipases are known to catalyze regioselective acylations on poly-hydroxylated compounds, a principle that could be adapted for this system. nih.gov

Reaction Conditions: Modifying solvent, temperature, and reagents can sometimes provide a degree of regioselectivity based on the differing reactivity (nucleophilicity) of the amine versus the alcohol.

These advanced synthetic methodologies are crucial for the rational design and efficient production of novel this compound analogs for chemical and biological evaluation. organic-chemistry.orgorganic-chemistry.org

Structure Activity Relationship Sar Studies of 3 Methoxyaegeline and Its Analogs

Principles and Methodologies of Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov The fundamental principle of QSAR is that the biological effect of a chemical is a function of its molecular structure and physicochemical properties. mdpi.com By quantifying these properties, known as molecular descriptors, it is possible to create predictive models. pageplace.de

Methodologies in QSAR involve several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. This set is typically divided into a training set for model development and a test set for model validation. amazon.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Derived from the 2D structure (e.g., connectivity indices, topological parameters). nih.gov

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, volume).

Model Development: Statistical methods are employed to correlate the descriptors with biological activity. Common methods include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). frontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. amazon.comfrontiersin.org

QSAR models are valuable tools in drug discovery for predicting the activity of new compounds, optimizing lead structures, and understanding the mechanism of action at a molecular level. rsc.org

Identification of Key Structural Determinants for Biological Activity

While a dedicated, comprehensive SAR study on 3-Methoxyaegeline is not widely published, analysis of related cinnamoyl amide analogs provides significant insights into the key structural features governing their biological activity, particularly their antimicrobial effects. This compound itself is an N-acyl-O-methoxyphenylalaninol derivative, specifically N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)-3-phenyl-2-propenamide. The core structure can be divided into the cinnamoyl moiety and the phenylethylamine moiety.

Studies on cinnamoyl amides have revealed several crucial structural determinants:

The Cinnamoyl Moiety: The α,β-unsaturated carbonyl system in the cinnamic acid portion is a common feature in many biologically active natural products and is considered an important pharmacophore. ontosight.ai

Substitution on the Phenyl Ring of the Cinnamoyl Moiety: The presence and position of substituents on this ring can significantly modulate activity. For instance, hydroxycinnamoyl amides have shown notable antibacterial properties. mdpi.com

The Amide Linker: The amide bond is a critical linker connecting the two main parts of the molecule. Its planarity and ability to act as a hydrogen bond donor and acceptor are important for receptor interaction.

The Phenylethylamine Moiety: Modifications on this part of the molecule, including the substituents on the phenyl ring and the nature of the group at the benzylic position (e.g., the hydroxyl group in this compound), are expected to influence activity. In related analogs, a 4'-oxygen atom (as a hydroxyl or alkoxy group) has been noted as relevant for antibacterial potency. mdpi.com

For example, in a series of synthetic cinnamoyl amides of biogenic monoamines, all tested compounds showed activity against Staphylococcus and Enterococcus species. researchgate.net This suggests that the general cinnamoyl amide scaffold is a valid starting point for antimicrobial drug discovery.

Impact of Chemical Modifications on Efficacy and Selectivity

Chemical modifications of the basic this compound scaffold have a profound impact on the efficacy and selectivity of the resulting analogs. By systematically altering different parts of the molecule, researchers can probe the structural requirements for a desired biological effect.

Modifications on the Cinnamoyl Moiety:

Aromatic Ring Substitution: The introduction of substituents on the phenyl ring of the cinnamic acid part can alter the electronic and steric properties, thereby affecting binding to biological targets. Studies on related hydroxycinnamic acid amides show that the pattern of hydroxylation is crucial for activity. mdpi.com

Side Chain Modification: Changes to the propenamide linker, such as saturation of the double bond, would likely lead to a significant loss of activity, as this feature is often part of a key pharmacophore.

Modifications on the Phenylethylamine Moiety:

N-Substituent: The nature of the amine component in the amide bond is a critical factor. The synthesis of a series of difluoromethyl cinnamoyl amides with different amine counterparts demonstrated varying levels of activity against Mycobacterium smegmatis. For example, the N-(2-phenylethyl) amide analog showed good activity. mdpi.com

Phenyl Ring Substitution: In this compound, this ring bears a methoxy (B1213986) group. Altering this substituent (e.g., changing it to a hydroxyl, a halogen, or removing it) would impact lipophilicity and potential hydrogen bonding interactions, thereby influencing efficacy.

Benzylic Position: The hydroxyl group at the benzylic position of the phenylethylamine part of this compound is a key feature. It introduces a chiral center and a potential hydrogen bonding site. Esterification or oxidation of this group would create analogs with different physicochemical properties and likely different biological activities.

The following table summarizes the antibacterial activity of selected synthetic cinnamoyl amide analogs, illustrating the impact of modifications on the amine portion of the molecule.

CompoundAmine MoietyMIC (μg/mL) vs. M. smegmatis mdpi.com
Analog 1Benzylamine (B48309)125
Analog 2 (11b)4-Fluorobenzylamine8
Analog 32-Phenylethylamine8
Analog 43-Phenylpropylamine62.5

This data indicates that specific substitutions, such as the introduction of a fluorine atom on the benzylamine ring or the use of a phenylethylamine moiety, can significantly enhance antibacterial activity compared to a simple benzylamine or a longer alkyl chain. mdpi.com

Computational Chemistry Approaches in SAR (e.g., molecular docking)

Computational chemistry provides powerful tools to complement experimental SAR studies. Molecular docking, in particular, is a method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This helps in understanding the binding mode and affinity between a ligand and its target.

In the context of this compound and its parent compound, aegeline (B1664389), molecular docking studies have been performed to elucidate potential mechanisms of action. A study investigating the antidepressant and antinociceptive effects of aegeline performed molecular docking against monoamine oxidase A (MAO-A) and inducible nitric oxide synthase (iNOS). rjsocmed.com

Docking with MAO-A: The results showed that aegeline interacts with the catalytic pocket of MAO-A, forming a hydrogen bond with the amino acid residue Tyr407. rjsocmed.com

Docking with iNOS: Aegeline was also docked into the active site of iNOS, where it formed a hydrogen bond with Leu264. rjsocmed.com

These in silico findings suggest that the biological activities of aegeline could be mediated through the inhibition of these enzymes. rjsocmed.com Such studies are invaluable for generating hypotheses about the molecular targets of this compound and for guiding the design of new analogs. For instance, modifications could be proposed to enhance the observed hydrogen bonding or to introduce new favorable interactions with other residues in the binding pocket, potentially leading to increased potency.

The general process of a molecular docking study involves:

Obtaining the 3D structures of the ligand (e.g., this compound) and the target protein.

Defining the binding site or active site on the protein.

Using a scoring function to evaluate different binding poses of the ligand within the active site.

Analyzing the best-scoring poses to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Conformational Analysis and Pharmacophore Modeling

Conformational analysis and pharmacophore modeling are two other key computational techniques that are central to understanding SAR and designing new drugs.

Conformational Analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The biological activity of a molecule is highly dependent on its 3D structure, specifically its "bioactive conformation," which is the conformation it adopts when binding to its biological target. Identifying the low-energy, stable conformations of a molecule like this compound is a prerequisite for understanding how it can fit into a receptor's binding site and for building reliable pharmacophore and QSAR models.

Pharmacophore Modeling aims to identify the essential 3D arrangement of chemical features (the pharmacophore) that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively charged groups.

A pharmacophore model can be developed in two main ways:

Ligand-based: When the structure of the target receptor is unknown, a pharmacophore model can be derived by superimposing a set of active molecules and identifying the common chemical features responsible for their activity. pharmacelera.com

Structure-based: When the 3D structure of the ligand-receptor complex is available (e.g., from X-ray crystallography or docking studies), the key interaction points between the ligand and the receptor can be directly translated into a pharmacophore model. researchgate.net

Once a pharmacophore model for a series of compounds like the analogs of this compound is developed and validated, it serves as a 3D query for virtual screening of large chemical databases to identify new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. It also provides a clear 3D map of the features essential for activity, guiding further chemical modifications to enhance potency.

Biological Activities and Mechanistic Pharmacological Investigations of 3 Methoxyaegeline

In Vitro Antiplasmodial Activity and Efficacy Profiling

3-Methoxyaegeline is an alkamide that has been isolated from the leaves of Zanthoxylum syncarpum and has also been identified as a constituent of Oxytropis microphylla. epdf.pubnih.govuonbi.ac.keresearchgate.net While the genus Zanthoxylum is a known source of compounds with antiplasmodial properties, direct and specific data on the antiplasmodial activity of this compound is not detailed in the available literature. uonbi.ac.ke

Research on extracts from Zanthoxylum syncarpum has identified other compounds, such as syncarpamide (B1251122), which have demonstrated antiplasmodial effects. nih.govnih.govresearchgate.net For instance, syncarpamide showed activity against various Plasmodium falciparum clones. nih.govnih.gov However, these findings are specific to syncarpamide and cannot be attributed to this compound.

Dose-Response Characterization (e.g., IC50 values against Plasmodium falciparum clones)

There is no specific information available in the searched literature detailing the dose-response characterization or the half-maximal inhibitory concentration (IC50) values for this compound against any Plasmodium falciparum clones.

Activity Against Drug-Sensitive and Drug-Resistant Parasitic Strains

No studies were found that evaluated the efficacy of this compound against specific drug-sensitive (such as 3D7, D6, D10) or drug-resistant (such as W2, K1) strains of P. falciparum. mmv.org

Exploration of Other Biological Effects (e.g., general "activity" observations)

Direct pharmacological studies detailing other biological effects of purified this compound are not present in the available research. The compound has been identified in plants like Oxytropis microphylla, which is used in traditional medicine for its purported anti-inflammatory and detoxifying properties, but this is an indirect association and does not constitute a scientific investigation of the compound itself. researchgate.net The broader class of natural products to which this compound belongs, alkamides, is known to exhibit a wide range of biological activities, including antimicrobial and analgesic effects, though these have not been specifically demonstrated for this compound. uonbi.ac.ke

Elucidation of Cellular and Molecular Targets

The cellular and molecular targets of this compound remain uninvestigated in the scientific literature reviewed.

Enzyme Inhibition or Activation Mechanisms

There is no available data from enzyme assays or other molecular studies that describes any inhibitory or activatory effects of this compound on specific enzymes. General mechanisms of enzyme inhibition involve competitive or non-competitive binding to an enzyme's active or allosteric sites, respectively, but no such interactions have been documented for this compound. numberanalytics.comvedantu.comucl.ac.uk

Receptor Binding and Modulation

No information exists regarding the binding or modulation of any cellular receptors by this compound. Receptor binding assays are standard methods used to determine the affinity and selectivity of a compound for a specific receptor, but no such studies appear to have been published for this compound. sci-hub.seumich.edu

Advanced Analytical Methodologies for 3 Methoxyaegeline Research

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a cornerstone technique in the analysis of natural products like 3-Methoxyaegeline. This hyphenated technique leverages the high separation power of HPLC with the sensitive and specific detection capabilities of MS. LC-MS methods are powerful tools for analyzing multiple chemical components in complex samples, such as herbal extracts, often resolving issues where target compounds lack a UV chromophore. mdpi.com The combination allows for the confident identification and potential quantification of compounds from intricate mixtures.

For the analysis of exceptionally complex samples, such as plant extracts where this compound is found, Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) is a particularly powerful tool. ijarsct.co.in This technique offers superior resolution, efficiency, and speed compared to conventional HPLC. ijarsct.co.in The high-resolution mass accuracy of the QTOF analyzer allows for the determination of elemental compositions and the identification of compounds with a high degree of confidence. ijarsct.co.in

In a study aimed at characterizing the chemical constituents of Oxytropis microphylla, a UHPLC-QTOF-MS/MS method was established that successfully identified 127 compounds, one of which was this compound. ijarsct.co.inmdpi.com The analysis utilized a system operating in negative electrospray ionization mode, demonstrating its utility for detecting indole (B1671886) alkaloids. ijarsct.co.in The ability of UHPLC-QTOF-MS to generate extensive data on numerous chemical components makes it invaluable for comprehensive profiling of botanical extracts. ijarsct.co.innih.gov

ParameterSettingReference
SystemTriple TOF™ 5600+ with Duo Spray source ijarsct.co.in
Ionization ModeNegative Electrospray Ionization (ESI-) ijarsct.co.in
Ion Spray Voltage-4500 V ijarsct.co.in
Ion Source Temperature550 °C ijarsct.co.in
Curtain Gas (CUR)25 psi ijarsct.co.in
Nebulizer Gas (GS1)55 psi ijarsct.co.in
Heater Gas (GS2)55 psi ijarsct.co.in
Declustering Potential (DP)-100 V ijarsct.co.in
Mass Range (TOF-MS and MS/MS)50–1250 Da ijarsct.co.in
Mobile PhaseA: 0.1% formic acid in water; B: Acetonitrile (B52724) ijarsct.co.in
Flow Rate0.3 mL/min ijarsct.co.in

While UHPLC-QTOF-MS/MS is excellent for qualitative screening, quantitative analysis and impurity profiling require the development and validation of specific methods, often using UHPLC coupled to a triple quadrupole (QQQ) mass spectrometer. researchgate.net The development of a robust quantitative method is essential for determining the exact amount of this compound in a sample. This process involves validating the method for several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, stability, and accuracy. nih.gov

For example, a validated UHPLC-MS/MS method for quantifying other bioactive compounds demonstrated good linearity (r² > 0.999) and achieved low LOD and LOQ values. nih.gov The method also showed high precision (RSD < 3.00%) and recovery rates between 98.58–101.48%, indicating its sensitivity and accuracy. nih.gov A similar rigorous validation would be necessary for a method intended for the quantitative analysis of this compound. Impurity profiling, which is critical for assessing the purity of a compound, would also rely on such a highly sensitive and validated separation method to detect and identify related substances and potential contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolic Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.netazolifesciences.com It offers high sensitivity and is supported by extensive, standardized spectral libraries for reliable compound identification. researchgate.netazolifesciences.com While this compound itself is a non-volatile alkaloid, GC-MS can be employed for its analysis through chemical derivatization. nih.govplos.org This process converts non-volatile compounds into volatile derivatives suitable for GC analysis. plos.org Common derivatizing agents, such as silylating reagents (e.g., MTBSTFA), are used to increase the volatility of compounds containing polar functional groups. plos.org

GC-MS is particularly valuable in metabolic studies, or metabolomics, where it can be used to identify and quantify metabolites in biological samples. azolifesciences.comnih.gov For instance, GC-MS based metabolic flux analysis can trace the pathways of isotopically labeled substrates through a metabolic network. nih.gov If studying the metabolism of this compound, GC-MS could analyze derivatized metabolites in biofluids, providing insights into its metabolic fate. azolifesciences.com Furthermore, GC-MS analysis of Aegle marmelos extracts has been used to identify naturally occurring volatile constituents, such as limonene (B3431351) and p-cymene, which exist alongside non-volatile alkaloids. researchgate.netresearchgate.net

Capillary Electrophoresis and Other Separation Techniques for Complex Matrices

Capillary electrophoresis (CE) is a high-resolution separation technique that offers rapid analysis times with minimal consumption of sample and solvents. ijarsct.co.in CE is particularly well-suited for the analysis of ionic compounds based on their differential migration in an electric field. ijarsct.co.in This makes it a viable method for separating alkaloids, which are typically basic and exist in an ionized form at low pH, from complex botanical matrices. ijarsct.co.inethernet.edu.et

The hyphenation of CE with detectors like mass spectrometry (CE-MS) combines the high separation efficiency of CE with the specific and sensitive detection of MS. ethernet.edu.et While less common than HPLC, CE has been successfully applied to the analysis of various alkaloids and other polar compounds in plant extracts. ethernet.edu.etcabidigitallibrary.org Given its high separation efficiency for ionic species, CE represents a promising alternative or complementary technique to HPLC for the challenging analysis of this compound in its natural source. ijarsct.co.in

Advanced Data Processing and Chemometric Analysis in Analytical Research

The use of high-resolution analytical techniques like UHPLC-QTOF-MS/MS generates vast and complex datasets, often referred to as "landscape" matrices. frontiersin.org The effective interpretation of this data is a significant challenge. frontiersin.org Chemometrics, the application of statistical and mathematical methods to chemical data, is an indispensable tool for extracting meaningful information from these complex profiles. researchgate.netfrontiersin.org

In the context of botanical analysis, chemometric techniques such as Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA), and Hierarchical Clustering Analysis (HCA) are applied to the analytical data. mdpi.comnih.govplos.org These multivariate analysis methods can effectively differentiate samples based on their chemical fingerprints. mdpi.complos.org For example, chemometrics coupled with LC-MS data has been used to successfully distinguish between different plant species or batches by identifying key chemical markers that contribute to their differences. mdpi.comnih.gov In research involving this compound, these data mining and chemometric approaches are crucial for processing the output from MS analyses, helping to identify the compound in a complex chromatogram and to compare the chemical profiles of different samples for quality control and authentication purposes. plos.orgresearchgate.net

Future Research Trajectories and Academic Implications for 3 Methoxyaegeline

Discovery of Novel Biological Actions and Unexplored Therapeutic Potential

The genus Zanthoxylum is a rich source of bioactive compounds, with various species demonstrating a wide array of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.netbenthamscience.comathmsi.org Alkamides, in particular, are noted for their diverse biological activities. mdpi.com Given this context, a primary research directive for 3-Methoxyaegeline is the systematic screening for novel biological actions.

Hypothesized Therapeutic Areas for Investigation:

Anti-inflammatory and Analgesic Effects: Many Zanthoxylum species are traditionally used for pain and inflammation. researchgate.net Alkamides from these plants have been shown to interact with cannabinoid receptors (CB1 and CB2), which are key modulators of pain and inflammation. rsc.org Therefore, investigating the anti-inflammatory and analgesic potential of this compound is a logical starting point.

Anticancer Activity: Various compounds from Zanthoxylum have exhibited cytotoxic effects against cancer cell lines through mechanisms like inducing apoptosis and cell cycle arrest. nih.gov Screening this compound against a panel of cancer cell lines could reveal potential as an anticancer agent.

Antimicrobial and Antiviral Properties: Natural products are a significant source of antimicrobial agents. nih.gov The structural characteristics of this compound warrant investigation into its efficacy against a broad spectrum of bacterial and fungal pathogens, as well as viruses.

Neuroprotective Effects: Some alkamides have demonstrated neuroprotective activities. mdpi.com Exploring the potential of this compound to protect against neurodegenerative processes could open new avenues for treating diseases like Alzheimer's or Parkinson's.

A comprehensive screening approach, utilizing a variety of in vitro and in vivo models, is essential to uncover the full therapeutic potential of this compound.

Rational Design and Synthesis of Next-Generation Analogs with Targeted Biological Profiles

Once a significant biological activity is identified for this compound, the next logical step is the rational design and synthesis of next-generation analogs. This process aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. rsc.org

Modern synthetic strategies can be employed to create a library of this compound analogs. mdpi.com These strategies include:

Late-Stage Functionalization: This approach involves modifying the core structure of the natural product in the final steps of the synthesis, allowing for the rapid generation of diverse analogs.

Biomimetic Synthesis: Mimicking the natural biosynthetic pathways of the compound can provide an efficient and stereoselective route to the core scaffold and its derivatives. bioengineer.org

Total Synthesis: A complete synthesis of this compound would not only confirm its structure but also provide a platform for creating analogs with specific modifications. frontiersin.org

The table below outlines potential modifications for analog synthesis and their intended impact on the biological profile.

Modification Site Proposed Change Potential Impact on Biological Profile
Aromatic RingIntroduction of different substituents (e.g., halogens, nitro groups)Alteration of electronic properties, potentially enhancing binding affinity to biological targets.
Methoxyl GroupReplacement with other alkoxy groups or bioisosteresModification of metabolic stability and pharmacokinetic properties.
Amide LinkageIsosteric replacement (e.g., with an ester or a sulfonamide)Investigation of the importance of the amide bond for biological activity.
Aliphatic ChainVariation in length, saturation, and branchingModulation of lipophilicity and interaction with hydrophobic pockets of target proteins.

These synthetic endeavors, guided by structure-activity relationship (SAR) studies, will be crucial in developing optimized drug candidates. rsc.org

In-depth Mechanistic Characterization of Bioactive Pathways and Target Validation

A critical aspect of drug discovery is understanding the mechanism of action of a bioactive compound. For this compound, once a biological activity is confirmed, in-depth mechanistic studies will be necessary to identify its molecular targets and the signaling pathways it modulates.

Techniques to elucidate the mechanism of action include:

Affinity Chromatography and Mass Spectrometry: To identify binding proteins and potential molecular targets.

Gene and Protein Expression Profiling: Using techniques like RNA-seq and proteomics to understand the global cellular response to the compound.

Reporter Gene Assays: To investigate the modulation of specific signaling pathways.

Molecular Docking and Simulation: To predict and visualize the interaction of this compound with its target proteins.

For instance, if this compound shows anti-inflammatory activity, studies would focus on its effect on key inflammatory pathways such as NF-κB, MAPK, and the production of pro-inflammatory cytokines. mdpi.com

Application of Systems Biology and Network Pharmacology Approaches to Natural Products

Systems biology and network pharmacology offer a holistic approach to understanding the complex interactions of natural products within a biological system. frontiersin.org These computational methods can be invaluable in predicting the potential targets and mechanisms of action of this compound, especially given the limited existing data.

A network pharmacology approach would typically involve:

Identifying potential targets of this compound using computational databases.

Constructing a compound-target-disease network to visualize the relationships between the compound, its potential targets, and associated diseases.

Performing pathway and gene ontology enrichment analyses to identify the biological processes and signaling pathways that are most likely to be modulated by the compound. frontiersin.orgpandawainstitute.comnih.gov

This in silico analysis can guide experimental validation and prioritize research efforts, making the drug discovery process more efficient. Studies on other Zanthoxylum species have successfully used this approach to predict and later validate anti-obesity and anti-cancer effects. frontiersin.orgfrontiersin.org

Collaborative Research and Data Sharing Initiatives for Natural Products Discovery

The advancement of research on natural products like this compound can be significantly accelerated through collaborative efforts and open data sharing. The complexity of natural product chemistry, from isolation and structure elucidation to biological screening and mechanistic studies, often requires a multidisciplinary team of experts.

Key initiatives and platforms that facilitate collaboration include:

Shared Compound Libraries: Initiatives that allow researchers to share and screen diverse collections of natural products.

Open-Access Databases: Public repositories of chemical structures, spectral data, and biological activities of natural products.

Consortia and Research Networks: Groups of academic and industrial partners working together on specific challenges in natural product research.

Engaging with such initiatives can provide access to resources, expertise, and data that would be difficult to obtain by a single research group, thereby fostering a more collaborative and efficient research environment.

Methodological Advancements in Natural Product Chemistry Research

The field of natural product chemistry is continually evolving, with new technologies and methods enhancing the efficiency and scope of research. frontiersin.org Future studies on this compound will benefit from these advancements.

Key methodological advancements include:

Hyphenated Spectroscopic Techniques: The coupling of chromatographic separation with advanced spectroscopic methods (e.g., LC-MS/MS, LC-NMR) allows for the rapid identification and characterization of compounds from complex mixtures. mdpi.com

High-Throughput Screening (HTS): HTS platforms enable the rapid screening of large numbers of compounds against a wide range of biological targets, accelerating the discovery of new bioactivities.

Cryo-Electron Microscopy (Cryo-EM): This technique is revolutionizing structural biology by enabling the determination of high-resolution structures of protein-ligand complexes, which is crucial for understanding drug-target interactions.

AI and Machine Learning: These computational tools are increasingly being used to predict the biological activities and physicochemical properties of natural products, as well as to design novel synthetic routes. rsc.org

By leveraging these cutting-edge technologies, researchers can overcome many of the traditional bottlenecks in natural product research and more effectively unlock the therapeutic potential of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for isolating 3-Methoxyaegeline from plant sources like Zanthoxylum syncarpum?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation using silica gel or HPLC. Crystallization in ethyl acetate/methanol (EtOAc/MeOH) systems is effective for purification. Artifacts may form during isolation, necessitating validation via spectral comparison with synthetic standards .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., methoxy, amide).
  • Mass Spectrometry (MS) : Determines molecular weight (C19H21NO4, exact mass 327.379) and fragmentation patterns.
  • Nuclear Magnetic Resonance (NMR) : 1H (PMR) and 13C (CMR) NMR elucidate structural details like methoxy group placement and aromatic substitution patterns .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Follow general alkaloid-handling protocols:

  • Personal Protective Equipment (PPE) : Wear gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods or local exhaust systems to avoid inhalation.
  • Waste Disposal : Segregate waste and collaborate with certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer : Resolve contradictions by:

  • Standardized Assays : Use identical cell lines (e.g., HepG2 for hepatoprotective studies) and control for purity (≥95% via HPLC).
  • Mechanistic Validation : Employ gene expression profiling or enzyme inhibition assays to confirm bioactivity pathways.
  • Meta-Analysis : Compare data across studies (e.g., Narender et al. 2007 vs. Ross et al. 2005) to identify experimental variables .

Q. What challenges exist in the stereoselective synthesis of this compound?

  • Methodological Answer : Key challenges include:

  • Stereochemical Control : Asymmetric synthesis requires chiral catalysts (e.g., Sharpless epoxidation) to achieve the correct configuration.
  • Functional Group Compatibility : Protect reactive sites (e.g., amide groups) during methoxylation.
  • Scalability : Optimize reaction conditions (e.g., solvent, temperature) for high yield and minimal byproducts, as demonstrated in Brown et al. (1993) .

Q. How do advanced chromatographic techniques like UHPLC-Q-TOF MS improve the detection of this compound in complex matrices?

  • Methodological Answer : UHPLC-Q-TOF MS offers:

  • High Resolution : Distinguishes this compound (exact mass 366.2127) from co-eluting compounds in plant extracts.
  • Fragmentation Patterns : MS/MS data (e.g., m/z 131.0486, 244.1758) confirm identity against reference libraries.
  • Quantification : Calibration curves using isolated standards enable precise concentration measurements in µg/mL ranges .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the melting point of this compound (e.g., 138–139°C vs. 135°C)?

  • Methodological Answer : Variations may arise from:

  • Crystallization Solvents : EtOAc/MeOH vs. benzene/hexane systems can alter crystal packing.
  • Purity : Impurities (e.g., 7-O-acetyl derivatives) lower observed melting points.
  • Artifact Formation : Validate purity via HPLC and compare with synthetic samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.